1-Propenyl magnesium bromide CAS number and properties
1-Propenyl magnesium bromide CAS number and properties
An In-depth Technical Guide to 1-Propenyl Magnesium Bromide: Synthesis, Handling, and Applications
Introduction
1-Propenyl magnesium bromide is a valuable organometallic compound belonging to the class of Grignard reagents. These reagents, characterized by a carbon-magnesium bond, are renowned in organic chemistry for their potent nucleophilicity and their ability to form new carbon-carbon bonds with a wide array of electrophiles. Specifically, 1-propenyl magnesium bromide serves as a synthetic equivalent of a 1-propenyl anion, providing a versatile tool for introducing the propenyl group in complex organic transformations. This guide offers a comprehensive overview for researchers and drug development professionals, detailing its core properties, synthesis, safe handling protocols, and key applications, grounded in established scientific principles and field-proven insights.
PART 1: Core Identification and Physicochemical Properties
Accurate identification and understanding of a reagent's properties are fundamental to its effective and safe use in a laboratory setting.
Chemical Identity
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Chemical Name: 1-Propenyl magnesium bromide[1]
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Synonyms: Propenylmagnesium bromide, (E)-prop-1-enylmagnesium bromide, Bromo(1-propenyl)magnesium[2][3]
Physicochemical Data
The properties of 1-propenyl magnesium bromide are often described for its commercially available solution, typically in Tetrahydrofuran (THF), as the pure compound is not isolated.
| Property | Value | Source(s) |
| Molecular Weight | 145.28 g/mol | [1][2][5][6] |
| Appearance | Light yellow to orange to brown solution | [2][4] |
| Typical Concentration | 0.5 M in Tetrahydrofuran (THF) | [4][5][6] |
| Density (of 0.5 M solution) | ~0.95 g/mL at 25 °C | [1][5][7] |
| Boiling Point (of 0.5 M solution) | ~65 °C (boiling point of THF) | [1][2][7] |
| Flash Point (of 0.5 M solution) | -20 °C (-4 °F) | [1][7] |
| Storage Temperature | 2-8°C | [1][2][7] |
PART 2: Synthesis and Mechanism
The preparation of a Grignard reagent is a foundational technique in synthetic chemistry. The success of the synthesis hinges on the rigorous exclusion of atmospheric moisture and oxygen, as the reagent is highly sensitive to both.
Causality Behind Experimental Choices
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Inert Atmosphere: Grignard reagents react rapidly with oxygen and are quenched by protic sources like water.[8] Performing the reaction under an inert atmosphere (typically nitrogen or argon) is non-negotiable to prevent reagent degradation and ensure a high yield.
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Anhydrous Solvents: The solvent, typically an ether like Tetrahydrofuran (THF) or diethyl ether, must be scrupulously dried. Water will protonate and destroy the Grignard reagent. THF is often preferred over diethyl ether due to its higher boiling point and better ability to solvate the Grignard reagent, although its flash point is still very low.[9]
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Magnesium Activation: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide. This layer inhibits the reaction with the alkyl/alkenyl halide. Activation, commonly achieved with a small crystal of iodine or by mechanical means, exposes a fresh magnesium surface, facilitating the initiation of the reaction.[8]
Experimental Protocol: Synthesis of 1-Propenyl Magnesium Bromide
This protocol outlines the laboratory-scale synthesis from 1-bromopropene.
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Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is oven-dried and assembled while hot to preclude moisture.
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Reagent Preparation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine to activate the surface.
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Initiation: Add a small portion of a solution of 1-bromopropene (1.0 equivalent) in anhydrous THF via the dropping funnel to the magnesium turnings. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of bubbling.
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Addition: Once the reaction has initiated, add the remaining 1-bromopropene solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, and external cooling with a water bath may be necessary to control the rate.[9]
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Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting grey-to-brown solution is the 1-propenyl magnesium bromide reagent.
Caption: Workflow for the synthesis of 1-propenyl magnesium bromide.
PART 3: Safe Handling, Storage, and Quenching
The high reactivity that makes Grignard reagents powerful synthetic tools also renders them hazardous.[8] Adherence to strict safety protocols is paramount.
Core Hazards
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Flammability: Grignard reagents are typically supplied in flammable ethereal solvents like THF.[9] The reagents themselves can be pyrophoric (ignite spontaneously in air), especially if the solvent evaporates.
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Reactivity with Water: The reaction with water is violent, highly exothermic, and produces flammable propane gas.[8][10] This includes atmospheric moisture.
-
Corrosivity: Grignard reagents are corrosive and can cause severe skin and eye burns.[11]
Handling Protocol
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Engineering Controls: All manipulations must be performed in a certified chemical fume hood.[9][12] A blast shield may be appropriate for larger-scale reactions.[12]
-
Inert Atmosphere Techniques: Use air-free techniques, such as a Schlenk line or a glove box, for all transfers.[13] Use oven-dried, gas-tight syringes with Luer-lock needles for transferring the solution.[13]
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., nitrile gloves).[9]
-
Spill and Fire Safety: Keep a Class D fire extinguisher (for combustible metals) and dry sand or soda ash readily available for smothering small spills or fires. DO NOT use water or carbon dioxide extinguishers, as they will react violently with the reagent.[8]
Storage Store 1-propenyl magnesium bromide solutions in tightly sealed containers, such as AcroSeal™ bottles, under an inert atmosphere (nitrogen or argon).[11] The recommended storage temperature is 2-8°C to minimize degradation.[1][2]
Quenching Protocol (Work-up) Unreacted Grignard reagent must be safely destroyed before disposal.
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Cooling: Cool the reaction vessel in an ice bath.
-
Slow Addition: With vigorous stirring, slowly and dropwise add a quenching agent. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a milder and often preferred choice over water or dilute acids, as it helps control the exotherm.[8]
-
Completion: Continue adding the quenching solution until gas evolution ceases. The mixture can then be worked up via standard extraction procedures.
Caption: Decision workflow for handling 1-propenyl magnesium bromide.
PART 4: Applications in Organic Synthesis
1-Propenyl magnesium bromide is a versatile nucleophile used to introduce the propenyl moiety into various organic molecules. Its reactivity is characteristic of Grignard reagents, primarily involving addition to electrophilic carbon atoms.
Key Synthetic Applications
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Carbonyl Addition: The most common application is the 1,2-addition to aldehydes, ketones, and esters to form secondary and tertiary alcohols or ketones, respectively. For example, it reacts with methyl 4-ethoxybenzoate to form 1-(4-ethoxy-phenyl)-3-methyl-hex-4-en-1-one.
-
Synthesis of Chromanones: It has been used in the synthesis of 2-(propen-1-yl)chroman-4-ones from chromones.
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Preparation of N-Heterocycles: The reagent is employed in the stereoselective preparation of dienyl N-heterocycles through an iron-catalyzed cyclization of amino dienols.[1][2]
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Formation of Allenes: It can be used to generate titanocene alkenylidene intermediates, which subsequently react with carbonyl compounds to produce allenes.
Caption: Common reaction pathways for 1-propenyl magnesium bromide.
Conclusion
1-Propenyl magnesium bromide is a potent and effective Grignard reagent for introducing the propenyl functional group in organic synthesis. Its utility is well-documented in the formation of complex molecules, including heterocycles and natural product precursors. However, its high reactivity necessitates a thorough understanding of its properties and strict adherence to safety protocols for handling, storage, and quenching. By following the principles and procedures outlined in this guide, researchers can safely and effectively harness the synthetic power of this valuable organometallic compound.
References
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LookChem. (n.d.). 1-Propenyl magnesium bromide. Retrieved from [Link][1]
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PrepChem.com. (n.d.). Synthesis of propenylmagnesium bromide. Retrieved from [Link][14]
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American Chemical Society. (n.d.). Grignard Reaction Laboratory Reaction Safety Summary. Retrieved from [Link][9]
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Sciencemadness Wiki. (2019, April 1). Grignard reagent. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link][12]
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Case Western Reserve University. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Retrieved from [Link][13]
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IndiaMART. (n.d.). 1-propenylmagnesium Bromide 0.5 M In Thf. Retrieved from [Link][5][11]
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PubChem. (n.d.). Magnesium, bromo-1-propenyl-. Retrieved from [Link][15]
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